1-(2-Chlorobenzyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Carbonic anhydrase inhibition Isozyme selectivity CNS drug discovery

This compound belongs to the piperazinyl pyrrolidin-2-one class, a modular scaffold exploited for reversible monoacylglycerol lipase (MAGL) inhibition and carbonic anhydrase (CA) modulation. It features a 2‑chlorobenzyl N‑substituent and a 4‑(methylsulfonyl)piperazine‑1‑carbonyl side chain.

Molecular Formula C17H22ClN3O4S
Molecular Weight 399.9 g/mol
Cat. No. B12186919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Molecular FormulaC17H22ClN3O4S
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl
InChIInChI=1S/C17H22ClN3O4S/c1-26(24,25)21-8-6-19(7-9-21)17(23)14-10-16(22)20(12-14)11-13-4-2-3-5-15(13)18/h2-5,14H,6-12H2,1H3
InChIKeyFZVXJGSPKJOOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one – Chemical Identity and Comparator-Ready Profile


This compound belongs to the piperazinyl pyrrolidin-2-one class, a modular scaffold exploited for reversible monoacylglycerol lipase (MAGL) inhibition and carbonic anhydrase (CA) modulation [1]. It features a 2‑chlorobenzyl N‑substituent and a 4‑(methylsulfonyl)piperazine‑1‑carbonyl side chain. The structure has been indexed in BindingDB (BDBM50211510) with associated CA inhibition data [2]. Its core architecture is shared with clinical‑stage MAGL inhibitors, but the specific sulfonyl‑piperazine motif creates a distinct pharmacophore profile that precludes direct substitution by non‑sulfonylated or differently N‑substituted analogs.

Why Generic Substitution of 1-(2-Chlorobenzyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one Is Not Advisable


Piperazinyl pyrrolidin‑2‑ones are highly sensitive to N‑substitution patterns. Even subtle changes (e.g., replacing the 2‑chlorobenzyl group with a chlorobiphenyl or altering the sulfonyl moiety) drastically shift target engagement, as shown by the >500‑fold variation in MAGL IC₅₀ values within a single congeneric series [1]. In the CA panel, the methylsulfonyl piperazine group contributes to isozyme selectivity; close analogs lacking this group exhibit inverted CA VII/CA II selectivity profiles [2]. Therefore, in‑class compounds cannot be interchanged without quantitative re‑validation. The evidence below demonstrates exactly where this compound diverges from its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one


Carbonic Anhydrase VII Inhibition Potency and Selectivity over CA II

In a stopped‑flow CO₂ hydration assay, this compound inhibited recombinant human carbonic anhydrase VII with a Ki of 55 nM, while its Ki for the ubiquitous CA II isoform was 350 nM, yielding a 6.4‑fold selectivity window [1]. By contrast, the non‑sulfonylated piperazinyl pyrrolidin‑2‑one analog CHEMBL4278768 (lacking the methylsulfonyl group) exhibits a reversed selectivity profile with higher affinity for CA II than CA VII (class‑level inference from congeneric CA inhibitor series) [2]. This shift in selectivity is driven by the methylsulfonyl moiety’s interaction with the CA VII active‑site rim.

Carbonic anhydrase inhibition Isozyme selectivity CNS drug discovery

Carbonic Anhydrase IV Affinity vs. CA I Activity Window

The compound displayed a Ki of 80 nM against human carbonic anhydrase IV, while its Ki for hCA I was 3,940 nM, representing a 49‑fold selectivity gap [1]. This contrasts with classical sulfonamide CA inhibitors such as acetazolamide, which show Ki values below 10 nM for both CA I and CA IV (cross‑study comparable) [2]. The substantial CA I avoidance is structurally attributed to the 2‑chlorobenzyl group, which sterically clashes with the CA I active‑site entrance.

Carbonic anhydrase IV Glaucoma Isozyme profiling

Structural Determinant: Methylsulfonyl Piperazine as a Selectivity Switch in the Piperazinyl Pyrrolidin-2-one Series

Within the piperazinyl pyrrolidin‑2‑one family, the methylsulfonyl substituent is a documented selectivity determinant. In the MAGL inhibitor series, replacement of a methylsulfonyl group by an acetyl or thiazole‑carbonyl group shifted the selectivity index between MAGL and FAAH by >100‑fold (class‑level inference) [1]. The crystal structure of the related MAGL inhibitor (PDB 5ZUN) confirms that the piperazine carbonyl engages the catalytic serine, while the distal sulfonyl group extends toward a solvent‑exposed rim pocket [2]. This dual‑site binding mode is absent in analogs that substitute the sulfonyl for smaller or less polar groups.

Structure-activity relationship Scaffold hopping Chemotype differentiation

Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Close Analogs

The 2‑chlorobenzyl substituent imparts a calculated logP (cLogP) of approximately 2.8, positioning the compound in the optimal CNS drug space (cLogP 2–4). The methylsulfonyl group contributes topological polar surface area (TPSA) of ~87 Ų, enhancing solubility relative to chlorine‑only analogs. In contrast, the chlorobiphenyl analog (PDB 5ZUN ligand 9JX) has a cLogP >4.5 and TPSA <70 Ų, predicting higher lipophilicity and potentially poorer aqueous solubility (class‑level inference based on in silico property calculation) [1]. This difference affects formulation strategies and in vivo brain penetration potential.

Drug-likeness Physicochemical profiling Lead optimization

Synthetic Accessibility and Scalable Procurement Advantage

The compound’s synthesis proceeds via a three‑step convergent route: (i) N‑alkylation of pyrrolidin‑2‑one with 2‑chlorobenzyl bromide, (ii) carboxylation at the 4‑position, (iii) HATU‑mediated coupling with 1‑(methylsulfonyl)piperazine. Both key building blocks (2‑chlorobenzyl bromide and 1‑(methylsulfonyl)piperazine) are commercially available at bulk scale (>100 g, catalog pricing). By comparison, the analogous 4‑(phenylsulfonyl)piperazine derivative requires a custom sulfonylation step with benzenesulfonyl chloride, adding one synthetic transformation and a chromatographic purification that reduces overall yield (class‑level inference from patent synthetic protocols) [1]. This translates to lower cost and faster delivery for the methylsulfonyl variant.

Custom synthesis Building block availability Scale-up feasibility

Absence of Pan‑Assay Interference (PAINS) Alerts vs. Structurally Related Chemotypes

Computational filtering for pan‑assay interference compounds (PAINS) reveals zero structural alerts for the target compound. The methylsulfonyl piperazine moiety is not flagged as a promiscuous binder, unlike the catechol‑containing or rhodanine‑based CA inhibitor chemotypes that frequently trigger assay artifacts (class‑level inference) [1]. Procurement of PAINS‑free compounds reduces false‑positive rates in high‑throughput screening cascades and improves hit‑to‑lead progression efficiency.

Compound quality PAINS filtering Assay artifact avoidance

Optimal Application Scenarios for 1-(2-Chlorobenzyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one


CNS‑Focused Carbonic Anhydrase Inhibitor Lead Optimization

The compound’s 6.4‑fold CA VII/CA II selectivity (Ki = 55 nM vs. 350 nM) and favorable CNS physicochemical profile (cLogP ≈2.8) make it a competitive starting scaffold for epilepsy or neuropathic pain programs where CA VII inhibition is the primary pharmacological hypothesis [1]. Its selectivity window reduces the need for extensive counter‑screening against CA II‑driven side effects, accelerating the hit‑to‑lead timeline.

Isozyme‑Selectivity Profiling in Ocular Hypertension Models

With 49‑fold selectivity for membrane‑bound CA IV over cytosolic CA I, this compound is suited for topical glaucoma studies where CA IV inhibition in the ciliary epithelium must be achieved without systemic CA I inhibition that could cause erythrocyte‑related toxicity [1]. Its physical properties (TPSA ≈87 Ų) also support corneal permeability.

Focused Library Design Around a Selectivity‑Conferring Sulfonamide Motif

Medicinal chemistry teams building piperazinyl pyrrolidin‑2‑one libraries can use the methylsulfonyl piperazine group as a validated selectivity handle. Co‑crystal structures of close analogs (PDB 5ZUN) confirm that the sulfonyl group occupies a rim pocket that is not exploited by non‑sulfonylated congeners [1]. Procuring this compound as a reference standard ensures that library enumeration explores this productive vector.

PAINS‑Clean Reference Standard for HTS Triage

Because the compound carries zero PAINS alerts, it serves as an ideal reference inhibitor for high‑throughput carbonic anhydrase screening campaigns. Laboratories can establish assay performance benchmarks (Z′‑factor, signal window) without the confounding effects of aggregating or redox‑cycling artifacts that plague rhodanine‑ or catechol‑based CA inhibitor controls [1].

Quote Request

Request a Quote for 1-(2-Chlorobenzyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.